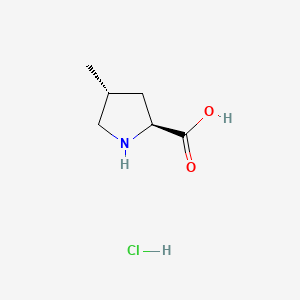

(2S,4R)-4-methylpyrrolidine-2-carboxylic acid hydrochloride

描述

(2S,4R)-4-Methylpyrrolidine-2-carboxylic acid hydrochloride is a proline-derived amino acid hydrochloride with a methyl substituent at the 4-position of the pyrrolidine ring. Its stereochemistry (2S,4R) is critical for its physicochemical and biological properties. Industrially, it is available with 99% purity and is used in agrochemicals, active pharmaceutical ingredients (APIs), and chemical intermediates . The compound is synthesized via tert-butoxycarbonyl (Boc)-protected intermediates, followed by acidic deprotection and crystallization .

属性

IUPAC Name |

(2S,4R)-4-methylpyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-4-2-5(6(8)9)7-3-4;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLDINRBTKBFNDD-JBUOLDKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H](NC1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-4-methylpyrrolidine-2-carboxylic acid hydrochloride typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reduction of a suitable pyrrolidine derivative, followed by the introduction of the methyl group at the 4-position. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound often employs large-scale catalytic hydrogenation processes, where the pyrrolidine ring is constructed through cyclization reactions. The stereochemistry is controlled using chiral catalysts or by starting with enantiomerically pure precursors. The final product is purified through crystallization or other separation techniques to obtain the hydrochloride salt in high purity.

化学反应分析

Types of Reactions: (2S,4R)-4-methylpyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can lead to the formation of different pyrrolidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups at the 4-position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthesis.

科学研究应用

(2S,4R)-4-methylpyrrolidine-2-carboxylic acid hydrochloride has numerous applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

Industry: The compound is used in the production of fine chemicals and as a precursor for various agrochemicals.

作用机制

The mechanism of action of (2S,4R)-4-methylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The stereochemistry of the compound allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the nature of the target.

相似化合物的比较

Comparison with Structurally Similar Compounds

Functional Group Variations

4-Fluoropyrrolidine-2-carboxylic Acid Hydrochloride

- Structure : Fluorine replaces the methyl group at the 4-position.

- Synthesis : Similar to the target compound, using Boc-protected intermediates and HCl-mediated deprotection .

- Key Differences :

4-Hydroxypyrrolidine-2-carboxylic Acid Derivatives

- Examples :

- Key Differences :

Substituent Bulk and Steric Effects

4-Aryl/Alkyl-Substituted Derivatives

- Examples :

- Halogenated derivatives (Br, I) may enhance lipophilicity and radioimaging applications .

4-Amino-Substituted Derivatives

- Examples: (2S,4S)-4-(Dimethylamino)pyrrolidine-2-carboxylic acid dihydrochloride . (2S,4R)-4-(Trimethylammonium)pyrrolidine-2-carboxylic acid chloride hydrochloride .

- Key Differences: Quaternary ammonium groups (e.g., trimethylammonium) increase water solubility and ionic interactions. Dihydrochloride salts (e.g., 5·2HCl) exhibit higher acidity and altered crystallization behavior compared to monohydrochlorides .

Stereochemical Variations

- (2S,4S) vs. (2S,4R) Isomers: (2S,4S)-4-Methoxypyrrolidine-2-carboxamide hydrochloride shows distinct hydrogen-bonding patterns and biological activity due to altered spatial arrangement. The (2S,4R) configuration in the target compound is critical for compatibility with L-amino acid-based biological systems .

Comparative Data Table

生物活性

(2S,4R)-4-methylpyrrolidine-2-carboxylic acid hydrochloride, commonly referred to as (4R)-4-methyl-L-proline, is a chiral compound that has garnered attention in medicinal chemistry due to its unique biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The compound's structure features a pyrrolidine ring with a carboxylic acid functional group, which is crucial for its biological interactions. The specific stereochemistry of (2S,4R) significantly influences its activity compared to other isomers. The hydrochloride form enhances solubility and stability, making it suitable for various applications in pharmacology.

| Property | Description |

|---|---|

| Chemical Name | This compound |

| CAS Number | 365280-18-8 |

| Molecular Formula | C₅H₉ClN₁O₂ |

| Stereochemistry | (2S,4R) configuration |

1. Neurotransmitter Modulation

Research indicates that this compound may influence neurotransmitter systems. Compounds with similar structures have been shown to modulate dopamine and serotonin receptors, suggesting potential applications in mood disorders and cognitive enhancement .

2. Antioxidant Properties

The presence of the carboxylic acid group in the compound may contribute to antioxidant activity. Preliminary studies suggest that it can scavenge free radicals and protect cells from oxidative stress, which is linked to various chronic diseases .

3. Anti-inflammatory Effects

Preliminary investigations have indicated that this compound could modulate inflammatory pathways. Its structural characteristics suggest it may inhibit pro-inflammatory cytokines, thus potentially reducing chronic inflammation .

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The stereochemistry of the pyrrolidine ring plays a crucial role in determining its binding affinity and selectivity:

- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites or allosteric sites.

- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing downstream signaling pathways.

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of this compound in a mouse model of neurodegeneration. The results demonstrated significant improvement in cognitive function and reduced neuronal apoptosis compared to control groups. This suggests its potential use in treating neurodegenerative diseases such as Alzheimer's .

Case Study 2: Anti-inflammatory Activity

In vitro studies assessed the anti-inflammatory properties of the compound using human cell lines exposed to inflammatory stimuli. The results indicated a marked reduction in cytokine production when treated with this compound, supporting its potential therapeutic role in inflammatory conditions .

常见问题

Q. What are the common synthetic routes for (2S,4R)-4-methylpyrrolidine-2-carboxylic acid hydrochloride?

Methodological Answer: Synthesis typically involves stereoselective strategies to preserve the (2S,4R) configuration. Key steps include:

- Protection of functional groups : Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups are used to protect the amine and carboxylic acid moieties during intermediate steps .

- Stereochemical control : Chiral auxiliaries or enantioselective catalysis ensures the correct configuration. For example, starting materials like D-glucose derivatives (as in ) can provide stereochemical guidance .

- Deprotection and hydrochloride formation : Acidic cleavage (e.g., HCl in methanol) removes protecting groups and yields the hydrochloride salt .

Q. How is the stereochemical configuration confirmed experimentally?

Methodological Answer:

- X-ray crystallography : Resolves absolute configuration by analyzing electron density maps. For instance, demonstrates the use of single-crystal X-ray diffraction to confirm the (2S,3S,4R,5S) configuration in a related pyrrolidine derivative .

- Chiral HPLC : Validates enantiomeric purity by comparing retention times with standards. highlights HPLC as a purity assessment tool (>98% purity) .

- NMR spectroscopy : Vicinal coupling constants (e.g., ) in H-NMR can indicate axial/equatorial substituent orientations, supporting stereochemical assignments .

Advanced Research Questions

Q. How are contradictions in stereochemical assignments resolved during synthesis?

Methodological Answer: Discrepancies often arise from competing reaction pathways or racemization. Resolution strategies include:

- Cross-validation with multiple techniques : Combine X-ray data (definitive), NMR (conformational analysis), and circular dichroism (CD) to confirm configuration .

- Computational modeling : Density Functional Theory (DFT) calculates optimized geometries and compares them with experimental data (e.g., bond lengths in X-ray structures) .

- Synthetic backtracking : Re-examining intermediates via chiral GC-MS or polarimetry to identify racemization steps .

Q. How do hydrogen bonding networks influence solid-state stability?

Methodological Answer: Hydrogen bonds in crystal lattices enhance thermal and hygroscopic stability. For example:

- Crystal packing analysis : reveals a hydrogen-bonded network where chloride ions act as acceptors, and hydroxyl/ammonium groups serve as donors, forming a stable 3D framework .

- Thermogravimetric analysis (TGA) : Correlate decomposition temperatures with hydrogen bond density. Stronger networks (e.g., shorter O–H···Cl distances) improve thermal stability .

Q. Table 1: Hydrogen Bond Parameters in Related Pyrrolidine Derivatives

| Compound | Donor-Acceptor Distance (Å) | Interaction Type | Reference |

|---|---|---|---|

| (2S,3S,4R,5S)-derivative | 2.89 (O–H···Cl) | Intermolecular | |

| (2S,4R)-Boc-protected | 3.12 (N–H···O=C) | Intramolecular |

Q. What strategies optimize chiral purity in large-scale synthesis?

Methodological Answer:

- Kinetic resolution : Use enzymes (e.g., lipases) or chiral catalysts to favor the desired enantiomer .

- Crystallization-induced asymmetric transformation (CIAT) : Utilize solvent systems that preferentially crystallize the (2S,4R) form while recycling the undesired enantiomer .

- Quality control protocols : Implement inline PAT (Process Analytical Technology) tools like Raman spectroscopy to monitor enantiomeric excess (ee) in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。